molecular formula C20H27N3O3 B2422522 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-(piperidin-1-yl(pyridin-4-yl)methyl)pyridin-2(1H)-one CAS No. 897611-33-5

4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-(piperidin-1-yl(pyridin-4-yl)methyl)pyridin-2(1H)-one

Cat. No.: B2422522
CAS No.: 897611-33-5
M. Wt: 357.454
InChI Key: MRBWCIQSPUKVEO-UHFFFAOYSA-N
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Description

4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-(piperidin-1-yl(pyridin-4-yl)methyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H27N3O3 and its molecular weight is 357.454. The purity is usually 95%.
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Biological Activity

4-Hydroxy-1-(2-methoxyethyl)-6-methyl-3-(piperidin-1-yl(pyridin-4-yl)methyl)pyridin-2(1H)-one, with the CAS number 897611-33-5, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C20H27N3O3C_{20}H_{27}N_{3}O_{3}, with a molecular weight of 357.4 g/mol. The structure includes multiple functional groups, including hydroxyl, methoxy, and piperidine moieties, which contribute to its biological activity.

PropertyValue
CAS Number897611-33-5
Molecular FormulaC20H27N3O3
Molecular Weight357.4 g/mol

Anticancer Activity

Recent studies have indicated that compounds similar in structure to this compound exhibit significant anticancer properties. For instance, derivatives of pyridine have shown efficacy against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells.

Case Study:
A study published in Bioorganic & Medicinal Chemistry Letters highlighted that related compounds demonstrated IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cell lines, suggesting a promising therapeutic potential for similar structures .

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes involved in metabolic pathways. Specifically, it may act as an inhibitor of phospholipase A2 (PLA2), which is implicated in inflammatory processes. Inhibition of PLA2 has been associated with reduced phospholipidosis, making this compound a candidate for further exploration in anti-inflammatory therapies .

Research Findings:
A comparative analysis showed that certain derivatives exhibited IC50 values less than 1 mM for PLA2 inhibition, indicating strong biological activity relevant for drug development .

The biological activity of this compound may be attributed to its ability to interact with specific protein targets within cells. The presence of the piperidine ring is known to enhance bioavailability and receptor binding affinity. Additionally, the hydroxyl and methoxy groups may facilitate hydrogen bonding interactions with target proteins.

Properties

IUPAC Name

4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-[piperidin-1-yl(pyridin-4-yl)methyl]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-15-14-17(24)18(20(25)23(15)12-13-26-2)19(16-6-8-21-9-7-16)22-10-4-3-5-11-22/h6-9,14,19,24H,3-5,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBWCIQSPUKVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=NC=C2)N3CCCCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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